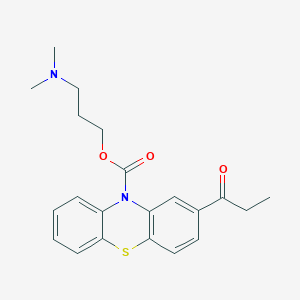

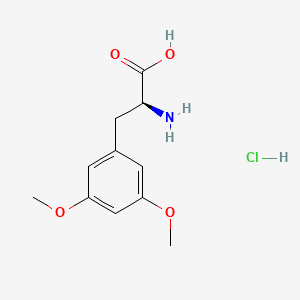

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

説明

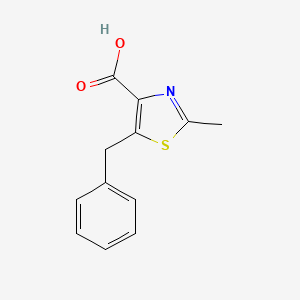

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .

Synthesis Analysis

In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular weight of 7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is 209.72 . The IUPAC name is 7-chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline .Chemical Reactions Analysis

Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .科学的研究の応用

Synthesis of Alkaloid Precursors

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: can be used in the synthesis of various alkaloids. The C(1)-functionalization of tetrahydroisoquinolines is a key step in creating these compounds, which have a wide range of biological activities . This process often involves multicomponent reactions that enhance molecular diversity and complexity, leading to the formation of bioactive molecules.

Antineuroinflammatory Agents

The tetrahydroisoquinoline scaffold is known to function as an antineuroinflammatory agent . Derivatives of this compound could be synthesized to explore their potential in treating neuroinflammatory conditions, which is a significant area of research in medicinal chemistry.

Asymmetric Catalysis

Tetrahydroisoquinoline derivatives are also applied in asymmetric catalysis . They serve as chiral scaffolds that are crucial for the synthesis of enantiomerically pure compounds, which is an important aspect of producing pharmaceuticals with high specificity and efficacy.

Synthesis of Biologically Active Indoles

Indole derivatives, which are prevalent in natural products and drugs, can be synthesized using tetrahydroisoquinoline derivatives as starting materials . These indoles have been shown to possess vital properties for treating cancer cells, microbes, and various disorders, making them a significant focus in drug discovery.

Development of Anti-HIV Compounds

Research has been conducted on indolyl and oxochromenyl xanthenone derivatives, which include tetrahydroisoquinoline motifs, for their potential as anti-HIV agents . Molecular docking studies are performed to evaluate their effectiveness, which could lead to new treatments for HIV.

Environmental Friendly Synthesis Methods

The demand for environmentally friendly synthesis methods has led to the development of new strategies for creating tetrahydroisoquinoline derivatives . These methods aim to reduce the use of harsh conditions and toxic reagents, aligning with the principles of green chemistry.

将来の方向性

特性

IUPAC Name |

7-chloro-2-ethyl-1-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-3-14-7-6-10-4-5-11(13)8-12(10)9(14)2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYRQOSNLRTEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

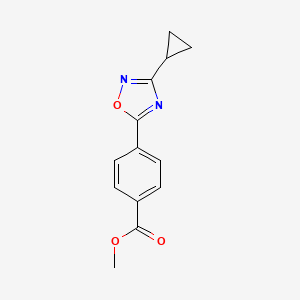

CCN1CCC2=C(C1C)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

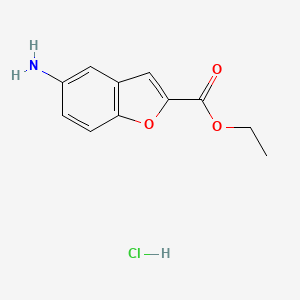

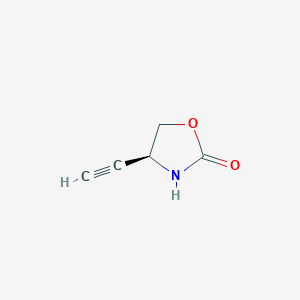

![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

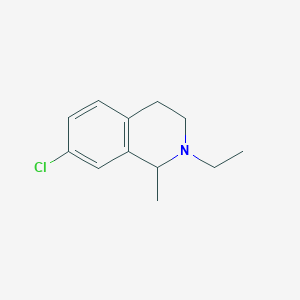

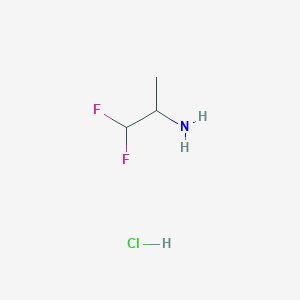

![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)